9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Description
9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
BenchChem offers high-quality 9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways : Research has explored synthetic routes for creating triazoloquinazolines, including the compound of interest. Studies detail the reactions of amino-triazole with arylidene derivatives to form triazoloquinazolinones, highlighting the mechanisms and conditions favorable for heterocyclization and pyrimidine heterocycle formation (Lipson et al., 2003). Similarly, the synthesis of triazoloquinazolinium betaines through the treatment of thiosemicarbazides with dicyclohexylcarbodiimide (DCC) demonstrates the versatility of these compounds' synthetic pathways (Crabb et al., 1999).
Chemical Transformations : Novel chemical transformations of triazoloquinazolines offer pathways to derive a variety of structurally related compounds. For example, the synthesis of 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its derivatives showcases the potential for chemical modifications to access a range of biologically active molecules (Al-Salahi & Geffken, 2011).
Pharmacological Applications
Antihistaminic Activity : Research into triazoloquinazolines has demonstrated their potential as antihistaminic agents. Novel compounds within this class have been evaluated for H1-antihistaminic activity, revealing promising results in preclinical models. Notably, some derivatives have shown comparable or superior activity to established antihistamines, with minimal sedative effects, suggesting their utility in designing new antihistaminic drugs (Alagarsamy et al., 2008; Alagarsamy et al., 2007).
Adenosine Receptor Antagonism : The identification of triazoloquinazolines as potent adenosine receptor antagonists underscores their potential in treating conditions mediated by adenosine receptors. These compounds have been shown to possess high affinity and selectivity for human A3 adenosine receptors, highlighting their therapeutic potential in diseases where adenosine plays a key role (Poli et al., 2011).
properties
IUPAC Name |
9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-14-6-4-7-15(12-14)23-26-24-25-18-8-5-9-19(29)21(18)22(28(24)27-23)17-13-16(30-2)10-11-20(17)31-3/h4,6-7,10-13,22H,5,8-9H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEVUAINNMQHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=C(C=CC(=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one |
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